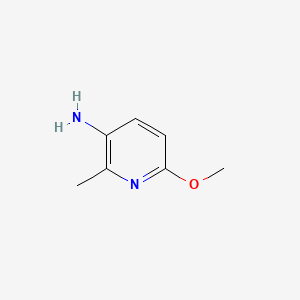

6-Methoxy-2-methylpyridin-3-amine

Description

Significance of Functionalized Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of science. nih.gov Their presence in natural products like vitamins, coenzymes, and alkaloids highlights their biological importance. lifechemicals.com In the realm of synthetic organic chemistry, functionalized pyridines are invaluable building blocks. lifechemicals.com The pyridine ring is a key structural motif in many FDA-approved drugs, making it the second most common nitrogen heterocycle in pharmaceuticals. lifechemicals.com The versatility of the pyridine scaffold allows for its incorporation into a wide array of molecules with diverse applications, including pharmaceuticals and agrochemicals. lifechemicals.comwisdomlib.org The ability to introduce various functional groups onto the pyridine ring enables chemists to fine-tune the steric and electronic properties of molecules, which is critical for designing new catalysts, materials, and therapeutic agents. rsc.orgnih.gov

Overview of Research Trajectories for Aminopyridine Compounds

Aminopyridines, which are pyridine derivatives bearing an amino group, are a particularly important subclass of functionalized pyridines. rsc.orgsciencepublishinggroup.com Research into aminopyridine compounds has revealed a broad spectrum of biological activities, establishing them as privileged structures in medicinal chemistry. wisdomlib.orgrsc.org These compounds are known to interact with various enzymes and receptors, leading to a wide range of pharmacological effects. rsc.org Consequently, aminopyridines have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents, among others. rsc.org The ongoing research in this area focuses on the development of novel synthetic methodologies to access new aminopyridine derivatives and to explore their structure-activity relationships (SAR) for the development of more potent and selective therapeutic agents. rsc.orgsciencepublishinggroup.com

Structural Context of 6-Methoxy-2-methylpyridin-3-amine within the Pyridine Amine Class

This compound, also known as 3-amino-6-methoxy-2-picoline, is a specific example of a functionalized aminopyridine. chemicalbook.com Its structure is characterized by a pyridine ring substituted with a methoxy (B1213986) group at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position. The strategic placement of these functional groups imparts specific chemical properties to the molecule. The electron-donating methoxy and amino groups, along with the methyl group, influence the electron density of the pyridine ring, which in turn affects its reactivity and potential as a ligand or building block in further chemical transformations. The compound exists as a solid at room temperature and has a molecular weight of 138.17 g/mol . chemuniverse.comsigmaaldrich.com Its dihydrochloride (B599025) salt is also commercially available. cymitquimica.com The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical compounds.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-2-methyl-3-pyridinamine | sigmaaldrich.com |

| CAS Number | 52090-56-9 | chemicalbook.comchemuniverse.com |

| Molecular Formula | C₇H₁₀N₂O | chemuniverse.com |

| Molecular Weight | 138.17 g/mol | chemuniverse.com |

| Physical Form | Solid or Liquid | sigmaaldrich.com |

| Purity | 98% | chemuniverse.comsigmaaldrich.com |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVBGEPFAZKPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437814 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52090-56-9 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxy 2 Methylpyridin 3 Amine and Analogous Derivatives

Established Synthetic Routes to 6-Methoxy-2-methylpyridin-3-amine

The synthesis of this compound can be approached through multi-step sequences involving the construction and functionalization of the pyridine (B92270) ring. A common strategy involves the introduction of the methoxy (B1213986) and amino groups onto a pre-existing pyridine scaffold.

One established route to analogous 2,3-diamino-6-methoxypyridine (B1587572) involves the reduction of a nitro-substituted precursor. This process typically starts with the nitration of a suitable pyridine derivative, followed by the introduction of the methoxy group and subsequent reduction of the nitro group to an amine. For instance, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine. google.com This precursor, 2-amino-6-methoxy-3-nitropyridine, can be prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860) in a polar solvent like methanol. google.comchemicalbook.com The chloro-nitro-aminopyridine intermediate can, in turn, be synthesized through the ammonolysis of 2,6-dichloro-3-nitropyridine. google.com

Another approach involves the nucleophilic aromatic substitution of a di-halogenated aminopyridine. For example, the synthesis of 6-bromo-2-methoxypyridin-3-amine (B113220) has been achieved by reacting 2,6-dibromopyridin-3-amine with sodium methoxide in 1,4-dioxane. nih.gov This highlights the potential for selective functionalization of the pyridine ring.

A plausible synthetic pathway to this compound, inferred from these established methods, would likely involve the following key steps:

Nitration: Introduction of a nitro group at the 3-position of a suitable 2-methyl-6-halopyridine or 2-methyl-6-hydroxypyridine.

Methoxylation: Introduction of the methoxy group at the 6-position, if not already present, typically through nucleophilic substitution with sodium methoxide.

Reduction: Conversion of the nitro group to the primary amine at the 3-position.

The specific reagents and conditions for each step would need to be optimized for the 2-methyl substituted scaffold.

Advanced Amination Strategies for Pyridine Scaffolds

The introduction of an amino group onto a pyridine ring is a critical transformation. Modern synthetic chemistry offers several advanced strategies for this purpose.

Direct Amination Approaches

Direct amination methods aim to form a C-N bond in a single step, often using transition metal catalysis. A notable example is the n-BuLi triggered amination of methoxy pyridine derivatives with aliphatic amines, which can proceed rapidly. acs.org Copper-catalyzed amination reactions also provide an efficient route for the synthesis of aminopyridine derivatives. rsc.org Furthermore, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for coupling aryl halides with amines. This has been successfully applied to couple various quinolinyl halides with 6-methoxypyridin-3-amine, demonstrating its utility in synthesizing complex derivatives. mdpi.com

Reductive Amination Protocols

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine, via an imine intermediate which is then reduced. orgoreview.comwikipedia.orgmasterorganicchemistry.com This two-step process, often performed in a single pot, is one of the most economical and mildest methods for C-N bond formation. nih.govacs.org While direct alkylation of amines can lead to overalkylation, reductive amination offers better control. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its selectivity for reducing the imine in the presence of the carbonyl starting material and its lower toxicity compared to cyanoborohydride. orgoreview.com For less nucleophilic amines, stronger acids may be required to facilitate the formation of the imine or iminium ion. nih.gov

This protocol is particularly useful for the N-alkylation of aminopyridines. For example, N-monosubstituted 2-aminopyridines can be prepared in high yield by refluxing the corresponding Schiff bases in a formic acid-cumene solution. researchgate.net

| Reagent/Catalyst | Substrates | Key Features |

| n-BuLi | Methoxy pyridine derivatives, aliphatic amines | Rapid, transition-metal-free amination. acs.org |

| Copper Catalysts | Bromo-pyridines, ammonia (B1221849) | Efficient synthesis of primary aminopyridines. rsc.org |

| Palladium Catalysts (Buchwald-Hartwig) | Aryl halides, amines | Versatile for complex amine synthesis. mdpi.com |

| NaBH(OAc)₃ | Aldehydes/ketones, amines | Selective reduction of imines, mild conditions. orgoreview.com |

Asymmetric Synthesis Techniques for Enantiomerically Pure Forms

The synthesis of enantiomerically pure chiral amines is of paramount importance in pharmaceutical chemistry. rsc.org Asymmetric synthesis techniques aim to produce a single enantiomer of a chiral molecule.

One powerful approach is the direct asymmetric reductive amination. For instance, 2-acetyl-6-substituted pyridines can undergo highly enantioselective direct asymmetric reductive amination using a chiral ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. acs.org This method provides access to chiral primary amines with excellent enantioselectivity.

Catalytic asymmetric synthesis can also be achieved using chiral amines as catalysts themselves. psu.edu These catalysts can activate substrates in a stereocontrolled manner. For example, the development of cinchona alkaloid-derived phase-transfer catalysts has enabled the diastereoselective and enantioselective C-C bond-forming umpolung reaction of imines and enones to produce chiral γ-amino ketones. nih.gov The development of racemization-free coupling reagents is also crucial for the asymmetric synthesis of chiral amides and peptides. rsc.org

Cross-Coupling Reactions in Derivative Synthesis

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. acs.orgyoutube.com This reaction is instrumental in the synthesis of biaryls and other complex molecules.

The catalytic cycle of the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, typically with the assistance of a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

A variety of palladium catalysts and ligands can be employed, and the reaction conditions can often be mild, with some protocols even allowing for reactions in water using surfactants. sigmaaldrich.com The Suzuki reaction has been applied to a wide range of substrates, including those with amino groups, to create complex molecular architectures. For example, it has been used in the non-decarbonylative cross-coupling of phenyl ester derivatives of aspartic acid to form amino ketones. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the Suzuki coupling. chemrxiv.org

| Reaction Step | Description |

| Oxidative Addition | Pd(0) inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex. youtube.com |

| Transmetalation | The organic group from the organoboron compound replaces the halide on the Pd(II) complex. youtube.com |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the desired product and regenerating the Pd(0) catalyst. youtube.com |

Other Transition Metal-Catalyzed Coupling Methods

Beyond the more common palladium-catalyzed reactions, other transition metals play a significant role in the synthesis of this compound and its analogs. These methods offer alternative pathways that can be advantageous in terms of substrate scope, functional group tolerance, and reaction conditions.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, providing a classic method for the synthesis of aryl amines. science.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. science.gov While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. science.gov For the synthesis of derivatives of this compound, an appropriately substituted halopyridine could be coupled with an amine or ammonia equivalent using a copper catalyst. The reactivity of the halide follows the order I > Br > Cl. science.gov

Sonogashira Coupling: The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted pyridines, which can be further elaborated into more complex structures. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.org For instance, a 3-halo-6-methoxy-2-methylpyridine could be coupled with various terminal alkynes to introduce diverse functionalities at the 3-position. Research has demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, yielding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org This methodology could be adapted for the synthesis of alkynyl derivatives of this compound.

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Ullmann Condensation | Aryl Halide, Amine | Copper catalyst | Aryl Amine | science.gov |

| Sonogashira Coupling | 3-Halo-2-aminopyridine, Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-alkynylpyridine | scirp.org |

Condensation Reactions for Schiff Base Ligand Formation

The primary amine group in this compound makes it a valuable precursor for the synthesis of Schiff bases. These compounds, characterized by the C=N double bond of the imine group, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. science.gov

The synthesis of Schiff base ligands derived from aminopyridines is a well-established process. For example, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, was synthesized by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde. rsc.org This reaction highlights the utility of aminopyridine derivatives in creating ligands that can coordinate with metal ions. The resulting Schiff base was then used to prepare Cu(II) and Co(II) metal complexes. rsc.org The general reaction involves the acid-catalyzed condensation of the amine with a suitable carbonyl compound, often with removal of water to drive the reaction to completion. jocpr.com

| Amine Reactant | Carbonyl Reactant | Product (Schiff Base) | Application | Reference |

| 6-Methoxypyridin-3-amine | Pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Ligand for Cu(II) and Co(II) complexes | rsc.org |

| 2-Amino pyridine | Substituted pyrazole-4-carbaldehydes | N-(1E)-[((mono or di-substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-pyridin-2-amine | Antimicrobial agents | jocpr.com |

| 2-Aminobenzothiazole | Higher hetero aldehydes and ketones | Various E-imines | - | niscpr.res.in |

Metal-Free Catalytic Synthetic Approaches

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. For the synthesis of aminopyridine derivatives, metal-free catalytic approaches represent a significant advancement.

One such innovative method is the transition-metal-free cross-coupling of phenols with primary amines. A recently developed protocol utilizes a multifunctional reagent to facilitate a net dehydrative C-N coupling reaction. nih.gov This reaction proceeds under mild conditions and tolerates a broad range of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.gov While this specific method applies to the formation of C-N bonds from phenols, the underlying principles of activating both the nucleophile and electrophile without a metal catalyst could inspire the development of new strategies for the synthesis of this compound and its analogs from different starting materials.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds, including pyridine derivatives.

The synthesis of various substituted pyridines and aminopyridines has been successfully achieved using microwave assistance. For example, a one-pot, three-component reaction of aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation provides a rapid and efficient route to highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. clockss.org Another study reports the microwave-assisted synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines, highlighting the utility of this technique for methoxy-substituted heterocyclic systems. nih.gov These examples demonstrate the potential of MAOS for the efficient synthesis of this compound and its derivatives, potentially reducing reaction times from hours to minutes.

| Reaction Type | Reactants | Conditions | Product | Advantage of MAOS | Reference |

| Three-component reaction | Aminothiazole, Aldehyde, Ethyl acetoacetate | Microwave irradiation, 350 W, 80 °C, 30 min | 7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Rapid, high yield, catalyst-free | clockss.org |

| Cyclocondensation | Aminotriazole, Trimethyl orthoformate, Propylamine | Microwave irradiation, 140 °C | N,N'-disubstituted formamidines | Increased yield | nih.gov |

| Ullmann Coupling | Bromaminic acid, Alkyl/Aryl amines | Microwave irradiation, elemental copper catalyst | Amino-substituted anthraquinones | Reaction time of 2-30 min | nih.gov |

Multistep Reaction Sequences for Complex Architectures

The compound this compound serves as a valuable building block in multistep syntheses to construct more complex and biologically active molecules. The presence of multiple functional groups—the methoxy, methyl, and amino groups on the pyridine ring—provides several handles for further chemical transformations.

N-aryl-2-aminopyridines, close analogs of the title compound, are extensively used as substrates in transition metal-catalyzed C-H activation and annulation reactions. rsc.orgnih.gov These reactions allow for the construction of a diverse range of fused N-heterocycles, such as indoles, carbazoles, and benzimidazoles, which are prevalent scaffolds in medicinal chemistry. rsc.org For example, the pyridyl group can act as a directing group to facilitate ortho-selective C-H functionalization of the N-aryl substituent. rsc.org

Furthermore, aminopyridine derivatives can be utilized in the synthesis of fused heterocyclic systems through various cyclization strategies. The synthesis of pteridines fused to other heterocycles is one such area where aminopyridine precursors are crucial. researchgate.net These complex ring systems often exhibit significant biological activity. The development of stereoselective methods for the synthesis of fused heterocycles with multiple stereocenters is an active area of research, where aminopyridine derivatives can play a key role in the initial steps of the synthetic sequence. rsc.org

| Starting Material Type | Reaction Type | Resulting Architecture | Significance | Reference |

| N-Aryl-2-aminopyridines | Transition metal-catalyzed C-H activation/annulation | Fused N-heterocycles (indoles, carbazoles) | Access to bioactive scaffolds | rsc.org |

| Aminopyridines | Cyclization reactions | Fused pteridines | Biologically active compounds | researchgate.net |

| Alkenylidene barbiturates with allyl benzyl (B1604629) ether moiety | Internal redox reaction/IEDHDA reaction | 6/7/6-fused heterocycles | Stereoselective synthesis of complex molecules | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 2 Methylpyridin 3 Amine and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides invaluable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule. For amine compounds, specific vibrational modes are of particular interest. Primary amines (RNH₂) typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching. orgchemboulder.com The N-H bending vibration for primary amines is observed between 1650-1580 cm⁻¹. orgchemboulder.com Furthermore, a strong, broad band resulting from N-H wagging can be seen in the 910-665 cm⁻¹ range for both primary and secondary amines. orgchemboulder.com

The C-N stretching vibrations are also diagnostic. In aromatic amines, this stretch appears in the 1335-1250 cm⁻¹ region, while for aliphatic amines, it is found between 1250–1020 cm⁻¹. orgchemboulder.com For a related compound, 3-Methoxy-6-methylpyridin-2-amine, characteristic FT-IR peaks are noted around 1596 cm⁻¹ for the C=N stretch and 1261 cm⁻¹ for the C-O of the methoxy (B1213986) group.

In a study on the related molecule 2-methoxy-6-methylpyridine, C-H stretching vibrations were observed at 3151 cm⁻¹ in the FT-IR spectrum. researchgate.net The C-C stretching vibrations for this compound were identified at 1753 and 1612 cm⁻¹. researchgate.net Ring in-plane bending modes were also designated from bands observed in the FT-IR spectrum. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound/Functional Group | Reference |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3400-3250 | Primary Amines | orgchemboulder.com |

| N-H Bend | 1650-1580 | Primary Amines | orgchemboulder.com |

| C=N Stretch | ~1596 | 3-Methoxy-6-methylpyridin-2-amine | |

| C-O Stretch (Methoxy) | ~1261 | 3-Methoxy-6-methylpyridin-2-amine | |

| C-N Stretch (Aromatic) | 1335-1250 | Aromatic Amines | orgchemboulder.com |

| C-N Stretch (Aliphatic) | 1250–1020 | Aliphatic Amines | orgchemboulder.com |

| N-H Wag | 910-665 | Primary & Secondary Amines | orgchemboulder.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides further insight into the molecular structure. In the analysis of 2-methoxy-6-methylpyridine, FT-Raman spectroscopy revealed C-H vibrations at 3176, 3157, and 3152 cm⁻¹. researchgate.net The C-C stretching vibrations in the same molecule were observed at 1744, 1601, and 1503 cm⁻¹. researchgate.net These experimental findings, when compared with theoretical calculations, offer a comprehensive understanding of the vibrational modes of the molecule. researchgate.net

Vibrational analysis of a more complex derivative, 6-Methoxy-8-[[6-Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-ol, has also been performed using FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations. oatext.com

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Vibrations | 3176, 3157, 3152 | researchgate.net |

| C-C Stretching | 1744, 1601, 1503 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. ¹H and ¹³C NMR are fundamental in this regard.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For substituted pyridines, the chemical shifts and coupling constants of the aromatic protons are highly informative. In the case of 3-Methoxy-6-methylpyridin-2-amine, the methoxy protons are expected to appear at a chemical shift of approximately 3.84 ppm.

In a related derivative, N-(4-methybenzyl)aniline, the ¹H NMR spectrum in CDCl₃ showed aromatic protons in the range of 7.25-6.59 ppm, a singlet for the CH₂ group at 4.25 ppm, a broad singlet for the NH proton at 3.93 ppm, and a singlet for the methyl group at 2.33 ppm. rsc.org For N-(4-fluorobenzyl)-4-methoxyaniline, the methoxy protons appeared as a singlet at 3.74 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For N-(4-methybenzyl)aniline, the ¹³C NMR spectrum in CDCl₃ showed aromatic carbon signals at various shifts, with the CH₂ carbon at 47.6 ppm and the methyl carbon at 20.7 ppm. rsc.org In N-(4-fluorobenzyl)-4-methoxyaniline, the methoxy carbon (OCH₃) was observed at 55.2 ppm and the methylene (B1212753) carbon (CH₂) at 50.9 ppm. rsc.org Predicted ¹³C NMR data is also available for 6-Methoxy-2-methylpyridin-3-amine. np-mrd.org

| Compound | Spectroscopy | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 3-Methoxy-6-methylpyridin-2-amine | ¹H NMR | Methoxy Protons | ~3.84 | |

| N-(4-methybenzyl)aniline | ¹H NMR | Aromatic Protons | 7.25-6.59 | rsc.org |

| CH₂ | 4.25 | rsc.org | ||

| NH | 3.93 | rsc.org | ||

| CH₃ | 2.33 | rsc.org | ||

| N-(4-fluorobenzyl)-4-methoxyaniline | ¹H NMR | Methoxy Protons | 3.74 | rsc.org |

| N-(4-methybenzyl)aniline | ¹³C NMR | CH₂ | 47.6 | rsc.org |

| CH₃ | 20.7 | rsc.org | ||

| N-(4-fluorobenzyl)-4-methoxyaniline | ¹³C NMR | OCH₃ | 55.2 | rsc.org |

| CH₂ | 50.9 | rsc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For aliphatic amines, a common fragmentation pathway is the cleavage at the α-carbon to the nitrogen atom, which can help in distinguishing between primary, secondary, and tertiary amines. libretexts.org The molecular ion peak (M+) for a monoamine will have an odd mass number. miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insights into the molecular structure and conjugation.

In the study of Schiff base derivatives of 6-methoxypyridin-3-amine, such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), UV-Vis spectroscopy reveals distinct electronic transitions. The spectrum of the MPM ligand, when analyzed in a suitable solvent, shows specific absorption bands corresponding to π → π* and n → π* transitions. These transitions are characteristic of the aromatic rings and the imine (C=N) group within the molecule.

Upon chelation with metal ions like Co(II) and Cu(II), the electronic spectrum of the ligand undergoes noticeable changes. The formation of metal complexes typically results in a shift of the ligand's absorption bands and the appearance of new bands. These new bands are often attributed to d-d transitions within the metal center and to ligand-to-metal charge transfer (LMCT) phenomena. For instance, the complexation of MPM with Co(II) and Cu(II) leads to shifts in the original absorption bands, indicating the coordination of the metal ion to the ligand. mdpi.com

Table 1: UV-Vis Spectral Data for N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) and its Metal Complexes mdpi.com

| Compound | λmax (nm) | Assignment |

|---|---|---|

| MPM Ligand | 287, 335 | π → π, n → π |

| Co(MPM)₂ Complex | 295, 385, 495 | Intraligand, LMCT, d-d |

| Cu(MPM)₂ Complex | 298, 390, 510 | Intraligand, LMCT, d-d |

Note: λmax values are indicative and can vary based on the solvent and concentration.

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular formula to verify its purity and stoichiometric composition.

For the Schiff base ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) and its metal complexes, elemental analysis is crucial to confirm that the synthesis and complexation have occurred as expected. The close agreement between the found and calculated percentages for C, H, and N validates the proposed structures of the ligand and its 2:1 (ligand:metal) stoichiometric complexes with Co(II) and Cu(II). mdpi.com

Table 2: Elemental Analysis Data for MPM and its Metal Complexes mdpi.com

| Compound | Formula | Analysis | C% | H% | N% |

|---|---|---|---|---|---|

| MPM Ligand | C₁₁H₁₁N₃O | Calculated | 66.32 | 5.57 | 21.09 |

| Found | 66.25 | 5.51 | 21.02 | ||

| Co(MPM)₂ Complex | C₂₂H₂₂N₆O₂Co | Calculated | 57.77 | 4.85 | 18.37 |

| Found | 57.69 | 4.78 | 18.30 | ||

| Cu(MPM)₂ Complex | C₂₂H₂₂N₆O₂Cu | Calculated | 57.19 | 4.80 | 18.19 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a compound and the nature of its decomposition. TGA can reveal the presence of solvent molecules (like water) in the crystal lattice and indicate the temperature ranges at which different parts of the molecule break down.

Table 3: TGA Decomposition Data for MPM Metal Complexes mdpi.com

| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|

| Co(MPM)₂ Complex | 25-150 | ~4% | Loss of lattice water |

| 150-400 | ~55% | Decomposition of ligand moiety | |

| >400 | - | Formation of metal oxide | |

| Cu(MPM)₂ Complex | 25-160 | ~3.8% | Loss of lattice water |

| 160-450 | ~58% | Decomposition of ligand moiety |

X-ray Crystallographic Analysis for Solid-State Structure Determination

Table 4: Crystallographic Data for 6-Methylpyridin-3-amine researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₈N₂ |

| Formula Weight | 108.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4240 (17) |

| b (Å) | 7.0560 (14) |

| c (Å) | 10.658 (2) |

| **β (°) ** | 105.23 (3) |

| **Volume (ų) ** | 611.3 (2) |

| Z | 4 |

Computational and Theoretical Chemistry Investigations of 6 Methoxy 2 Methylpyridin 3 Amine

Density Functional Theory (DFT) Applications

Prediction of Vibrational Frequencies and Spectra

The theoretical vibrational frequencies of 6-Methoxy-2-methylpyridin-3-amine would typically be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). By employing a suitable functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)), the optimized geometry of the molecule corresponding to a minimum on the potential energy surface is first determined. Subsequently, the harmonic vibrational frequencies are computed.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to provide a better correlation with experimental data obtained from FT-IR and Raman spectroscopy. The assignments of the vibrational modes are made based on the potential energy distribution (PED).

A representative, but hypothetical, data table for predicted vibrational frequencies would appear as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3450 | 3312 | Amine N-H stretching |

| ν(C-H) aromatic | 3100 | 2976 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980 | 2861 | Methyl C-H stretching |

| ν(C=C) ring | 1600 | 1536 | Pyridine (B92270) ring C=C stretching |

| δ(N-H) scissoring | 1550 | 1488 | Amine N-H bending |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Thermodynamic Parameters at Varying Temperatures

From the results of the vibrational frequency calculations, various thermodynamic parameters can be determined at different temperatures. These parameters, including entropy (S), heat capacity (Cv), and enthalpy (H), are calculated based on the principles of statistical mechanics, considering the contributions from translational, rotational, vibrational, and electronic motions. Such calculations are valuable for understanding the stability and reactivity of the compound under different thermal conditions.

A sample data table for thermodynamic parameters would be structured as follows:

| Temperature (K) | Entropy (S) (J/mol·K) | Heat Capacity (Cv) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 298.15 | 350.5 | 150.2 | 25.1 |

| 400 | 380.1 | 175.8 | 42.0 |

| 500 | 405.3 | 195.4 | 60.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic absorption properties of molecules. By applying this theory, one can calculate the vertical excitation energies, oscillator strengths, and corresponding electronic transitions. This information is crucial for interpreting the UV-Visible absorption spectrum of the compound. The analysis involves identifying the key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), that are involved in the primary electronic transitions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein. nutricion.org This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nutricion.org For this compound, molecular docking studies would involve docking the molecule into the active site of a relevant biological target to predict its binding affinity and interaction modes. The results are often presented in terms of a docking score and a visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Conceptual DFT Global Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). Key descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

These descriptors are valuable for predicting the global reactive behavior of a molecule in chemical reactions.

Chemical Reaction Mechanisms and Reaction Dynamics of 6 Methoxy 2 Methylpyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Substituted Pyridines

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of pyridine (B92270) rings. fishersci.co.uk Unlike electron-rich benzene, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This inherent property makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. stackexchange.comvaia.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. fishersci.co.uknih.gov The stability of this intermediate is a key factor in determining the reaction's feasibility and rate.

For 6-Methoxy-2-methylpyridin-3-amine, the reactivity in SNAr reactions is dictated by its specific substitution pattern. The presence of a methoxy (B1213986) group at the C6 position, which is ortho to the ring nitrogen, is particularly significant. While methoxy groups are typically poor leaving groups, they can be displaced in SNAr reactions, especially on activated rings and under specific conditions, such as with amine nucleophiles and salt additives. nih.gov The reaction of 2- or 4-halopyridines is a common synthetic route, but the principles extend to other leaving groups like alkoxy groups. acs.org

The mechanism can be facilitated through activation strategies. The use of a Lewis acid can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the ring's electrophilicity. nih.gov Furthermore, forming N-phosphonium pyridinium (B92312) intermediates has been shown to make pyridines unusually reactive in SNAr reactions, allowing C-P bond formation to occur even at ambient temperatures. nih.gov

| Factor | Influence on SNAr Reactions in Pyridines | Reference |

|---|---|---|

| Ring Nitrogen | Acts as an electron-withdrawing group, activating the ring for nucleophilic attack, especially at ortho and para positions. | stackexchange.comvaia.comwikipedia.org |

| Leaving Group | A good leaving group (e.g., halide) is required at the substitution site. Alkoxy groups can also serve as leaving groups under certain conditions. | nih.govacs.org |

| Electron-Withdrawing Substituents | Substituents like nitro groups strongly activate the ring by stabilizing the negative charge of the Meisenheimer intermediate. | fishersci.co.uknih.gov |

| Nucleophile | Strong nucleophiles (e.g., amines, alkoxides) are typically required to initiate the attack on the electron-deficient ring. | fishersci.co.ukyoutube.com |

| Activation Strategy | Lewis acids or formation of N-phosphonium salts can enhance the electrophilicity of the pyridine ring and facilitate substitution. | nih.govnih.gov |

Role of Oxidative Processes in Chemical Transformations

The amino group of this compound is a primary site for oxidative transformations. The oxidation of aminopyridines has been a subject of interest, with various reagents capable of effecting this change. A well-established method involves the use of 30% hydrogen peroxide dissolved in fuming sulfuric acid to convert aminopyridines into their corresponding nitropyridines. acs.orgacs.org This procedure has been successfully applied to 2- and 4-aminopyridines, yielding the nitro compounds in moderate to good yields. acs.org Applying this to the subject compound would be expected to yield 6-Methoxy-2-methyl-3-nitropyridine.

In addition to direct oxidation of the amino group, other oxidative processes can occur. The oxidation of 1-aminopyridinium salts with lead(IV) acetate (B1210297) can lead to the formation of acetamido pyridones, sometimes accompanied by ring bromination if bromide ions are present. rsc.org This suggests that the reaction environment and counter-ions can play a significant role in the final product distribution.

From a pharmacological and toxicological perspective, the oxidative potential of aminopyridines is an important consideration. The 2-aminopyridine (B139424) moiety is often considered a safer alternative to aniline (B41778) in drug design because it has a reduced oxidation potential, making it less prone to in vivo oxidation into reactive and potentially toxic nitroso species. nih.gov

Modern catalytic methods also offer pathways for the oxidation of primary amines. For example, copper-catalyzed aerobic oxidative dehydrogenation can convert primary amines into nitriles using molecular oxygen as a green oxidant. nih.gov This reaction is often enhanced by the presence of a pyridine-based ligand like DMAP. nih.gov

| Oxidative Transformation | Reagents and Conditions | Expected Product from this compound | Reference |

|---|---|---|---|

| Oxidation to Nitro Group | 30% Hydrogen Peroxide in 30% Fuming Sulfuric Acid | 6-Methoxy-2-methyl-3-nitropyridine | acs.orgacs.org |

| Oxidation with Lead(IV) Acetate | Lead(IV) Acetate on the corresponding aminopyridinium salt | An N-acetamido pyridone derivative | rsc.org |

| Catalytic Aerobic Dehydrogenation | Copper catalyst, Ligand (e.g., DMAP), O₂ or Air | 6-Methoxy-2-methylpyridine-3-carbonitrile | nih.gov |

Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization reactions involving substituted pyridines are a powerful tool for the synthesis of fused heterocyclic systems. For this compound, several hypothetical intramolecular cyclization pathways can be envisioned, typically involving the reaction between the amino group at C3 and a suitably functionalized version of the methyl group at C2.

For instance, if the C2-methyl group is first converted into a side chain containing an electrophilic center (e.g., a carbonyl group or an alkyl halide), the nucleophilic 3-amino group could attack this center to form a new five- or six-membered ring fused to the pyridine core. This general strategy is seen in the synthesis of bicyclic pyridinones, which can be constructed via one-pot Knoevenagel condensation and intramolecular lactonization reactions starting from appropriately substituted pyridinones. nih.gov

Another relevant example is the metal-induced cyclization of pyridine-substituted homopropargylic alcohols. nih.gov In these reactions, ruthenium(II) or osmium(II) complexes can induce the alkyne to cyclize, leading to the formation of fused heterocyclic structures like metallapyrroloindolizines. nih.gov While this specific example involves an alcohol and an alkyne, the underlying principle of using a metal to mediate the formation of a new ring on a pyridine scaffold is broadly applicable. A strategy could be devised where the C2-methyl group of this compound is elaborated into a chain that can participate in a similar metal-catalyzed or thermal cyclization with the C3-amino group.

Such cyclization reactions often proceed through a cascade mechanism, where an initial intermolecular reaction is followed by an electrocyclization and subsequent oxidation or rearrangement to yield the final aromatic product. organic-chemistry.org

Kinetics and Thermodynamics of Derivative Formation

The rates and energetic profiles of reactions involving substituted pyridines provide crucial insights into their mechanisms. For SNAr reactions, kinetic studies on analogous systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines, have shown that the reaction proceeds via a mechanism where the first step, the nucleophilic attack to form the Meisenheimer complex, is rate-determining. researchgate.net Such studies often generate linear Brønsted-type plots, with βnuc values around 0.5, indicating a significant degree of bond formation in the transition state. researchgate.net

For the formation of derivatives from this compound, similar computational and experimental studies would be necessary to quantify the kinetics and thermodynamics. The table below presents representative activation parameters for the related acylation of substituted pyridines, illustrating how electronic effects of substituents influence the reaction energetics. researchgate.net

| Pyridine Substituent | ΔH≠ (kJ/mol) | ΔS≠ (J/mol·K) | ΔG≠ (kJ/mol at 298K) |

|---|---|---|---|

| 4-Methoxy | 45.2 | -150 | 89.9 |

| 4-Methyl | 50.1 | -145 | 93.3 |

| Unsubstituted | 55.5 | -140 | 97.2 |

| 3-Chloro | 62.3 | -135 | 102.5 |

Note: Data is generalized from studies on pyridine acylation to show the influence of substituents on activation parameters. researchgate.net

Catalytic Pathways and Activation Parameters

Catalysis plays a pivotal role in modulating the reactivity of pyridines and enabling transformations that are otherwise difficult. For reactions involving this compound, both Lewis acid and transition metal catalysis are highly relevant.

Lewis Acid Catalysis: A common strategy to enhance the reactivity of pyridines in SNAr reactions is the use of a Lewis acid. nih.gov The Lewis acid coordinates to the basic lone pair of the pyridine nitrogen, which significantly increases the electrophilicity of the ring carbons. This "activation" makes the ring more susceptible to attack by even weak nucleophiles and can accelerate substitution, conjugate addition, and cyclization reactions under mild conditions. nih.gov

Transition Metal Catalysis: Nickel-catalyzed cross-coupling reactions are particularly effective for the amination of methoxypyridines. researchgate.net Mechanistic studies indicate that these reactions often proceed through a Ni(0)/Ni(II) catalytic cycle. The resting state of the catalyst is frequently a Ni(0) complex, and the turnover-limiting step is the oxidative addition of the methoxypyridine to the metal center. researchgate.net Kinetic studies of these systems typically show a first-order dependence on both the catalyst and the aryl halide concentration, and zero-order dependence on the amine and base. researchgate.net

Activation Parameters: The study of activation parameters (ΔH≠, ΔS≠, ΔG≠) is a powerful tool for elucidating the mechanisms of these catalytic reactions. By analyzing how these parameters change with different substituents on the pyridine ring or the nucleophile, one can infer details about the transition state structure. researchgate.net For instance, in the acylation of pyridines, the variation in activation parameters with substituents in both the acylating agent and the pyridine provides a detailed picture of the acyl transfer mechanism. researchgate.net

| Catalytic System | Mechanism/Role | Applicable Reaction Type | Reference |

|---|---|---|---|

| Lewis Acids (e.g., Zn-based) | Coordinates to ring nitrogen, increasing the ring's electrophilicity. | Nucleophilic Aromatic Substitution, Conjugate Addition | nih.gov |

| Nickel/BINAP Complexes | Catalyzes C-N bond formation via a Ni(0)/Ni(II) cycle. Oxidative addition is often rate-limiting. | Amination of methoxypyridines. | researchgate.net |

| Copper Catalysts | Used in aerobic oxidative dehydrogenation of amines. | Oxidation of primary amines to nitriles. | nih.gov |

| Ruthenium/Osmium Complexes | Induce cyclization of appended functional groups (e.g., alkynes). | Intramolecular cyclization. | nih.gov |

Biological Activity Research and Mechanistic Investigations of 6 Methoxy 2 Methylpyridin 3 Amine Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of compounds derived from 6-Methoxy-2-methylpyridin-3-amine has been evaluated against a range of pathogenic bacteria and fungi. These studies include assessments of direct antibacterial and antifungal efficacy, as well as the ability to interfere with microbial virulence factors such as biofilm formation.

Derivatives of methoxy-substituted pyridines have demonstrated notable antibacterial properties. A Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), was synthesized from 6-methoxypyridine-3-amine and tested against several bacterial species. semanticscholar.org The study revealed that the ligand and its metal complexes exhibited good antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, when compared to the standard antibiotic Chloramphenicol. semanticscholar.org The activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, was observed to be less pronounced. semanticscholar.org Interestingly, the Schiff base ligand itself showed better activity than its corresponding Co(II) and Cu(II) metal complexes. semanticscholar.org

Other related structures, such as pyrazoline derivatives with methoxy (B1213986) substitutions on the aromatic ring, have also been evaluated. turkjps.org For instance, a meta-methoxy substitution on the B ring in one series of compounds increased activity against P. aeruginosa and S. aureus. turkjps.org Similarly, chalcone derivatives containing a methoxy-4'-amino structure have been designed as potential competitive inhibitors of dihydropteroate synthase (DHPS), an important enzyme in bacterial folic acid biosynthesis. researchgate.net One such derivative, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, showed strong activity comparable to sulfamerazine and sulfadiazine. researchgate.net Furthermore, synthesized imidazo[1,2-a]pyridine derivatives containing a methoxy group have shown remarkable antibacterial activity when compared against standard drugs like Ampicillin and Norfloxacin. researchgate.net

Table 1: Antibacterial Activity of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) and its Metal Complexes Data based on research findings.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| MPM (Ligand) | Escherichia coli (Gram-negative) | Good |

| Klebsiella pneumoniae (Gram-negative) | Good | |

| MPM (Ligand) | Bacillus subtilis (Gram-positive) | Less Active |

| Staphylococcus aureus (Gram-positive) | Less Active | |

| Co(II) and Cu(II) Complexes of MPM | Gram-negative species | Active (less than ligand) |

| Gram-positive species | Less Active |

The investigation into the antimicrobial properties of this compound derivatives extends to their efficacy against fungal pathogens. Studies on 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1,2–a] pyridin-3-yl]-6"-aryl nicotinonitrile derivatives showed that some of these compounds possess remarkable antifungal activity. researchgate.net Their performance was found to be comparable to the standard antifungal drug Griseofulvin when tested at the same concentration. researchgate.net

Additionally, broader studies on related heterocyclic compounds, such as pyrazoline and hydrazone derivatives, have included assessments of their antifungal capabilities, with some compounds showing moderate activity. turkjps.org The presence of a methoxy group can be a critical factor in the antifungal action of certain chemical classes. For instance, in studies on naphthoquinones, the methoxy group was found to enhance the lipophilicity and reactivity of the compounds, which may facilitate interactions with fungal cell membranes. mdpi.com

Table 2: Antifungal Activity of Methoxy Imidazo[1,2-a]pyridine Derivatives Data based on research findings. researchgate.net

| Compound Class | Comparison Standard | Observed Activity |

|---|---|---|

| 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1,2–a] pyridin-3-yl]-6"-aryl nicotinonitriles | Griseofulvin | Moderate to good, with some compounds showing remarkable activity |

Bacterial biofilm formation is a significant virulence mechanism that contributes to antibiotic resistance. nih.gov Research into related aminopyrimidine structures has shown potential for inhibiting this process. nih.govnih.gov A series of novel 4(3H)-quinazolinonyl aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.gov

Specifically, these compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.govnih.gov Several analogues demonstrated efficient inhibition of biofilm formation in MRSA, with IC50 values in the low micromolar range. nih.govnih.gov The most effective compounds included those with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents, which exhibited IC50 values between 20.7 and 22.4 μM. nih.govnih.gov Two of these analogues also showed low toxicity in human cells, indicating their potential as leads for further development. nih.govnih.gov

Table 3: Biofilm Inhibition by Aminopyrimidine Derivatives Against MRSA Data sourced from referenced studies. nih.govnih.gov

| Derivative Substituent | Bacterial Strain | IC50 Value (μM) |

|---|---|---|

| 2,4,6-trimethoxy phenyl | MRSA | 20.7 - 22.4 |

| 4-methylthio phenyl | MRSA | 20.7 - 22.4 |

| 3-bromo phenyl | MRSA | 20.7 - 22.4 |

Antioxidant Properties and Radical Scavenging Mechanisms

Certain pyridine (B92270) derivatives have been investigated for their antioxidant potential. The presence of a 3-hydroxypyridine pharmacophore, which is structurally related to the aminopyridine core, is associated with a combination of antioxidant and membranotropic effects. mdpi.com For example, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has demonstrated a pronounced retinoprotective effect in models of retinal ischemia-reperfusion, an effect attributed in part to the antioxidant properties of its two pharmacophores. mdpi.com

The antioxidant capabilities of heterocyclic compounds like pyridine derivatives are often linked to their ability to scavenge free radicals and inhibit oxidative processes. mdpi.com The mechanisms can involve acting as mimics of antioxidant enzymes, such as superoxide dismutase (SOD), by capturing superoxide radicals that are precursors to other reactive oxygen species (ROS). mdpi.com This radical scavenging activity helps protect cells from oxidative stress-induced damage. mdpi.commdpi.com

Antiproliferative and Cytotoxicity Assessments

The antiproliferative and cytotoxic effects of aminopyridine and related derivatives have been evaluated against various cancer cell lines. A series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to aminopyridines, were tested for their in-vitro antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov One compound in the series, which contained three methoxy groups, was found to be the most cytotoxic against normal BALB 3T3 cells. nih.gov

In another study, novel aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed as potential anticancer agents. semanticscholar.org One compound demonstrated strong anti-proliferative activity against the Hep3B hepatocellular carcinoma (HCC) cell line. semanticscholar.org Additionally, the cytotoxicity of 6-methoxy-2-methylamino-3-aminopyridine HCl has been assessed. europa.eu In mutagenicity tests, strong toxic effects were observed at concentrations of 333 μ g/plate and above in various bacterial strains. europa.eu

Table 4: Cytotoxicity and Antiproliferative Activity of Selected Derivatives Data compiled from various research findings.

| Compound/Derivative Class | Cell Line/Organism | Observation | Reference |

|---|---|---|---|

| Thienopyrimidine with three methoxy groups | BALB 3T3 (mouse fibroblast) | Most cytotoxic in its series (IC50 = 8.37 µg/mL) | nih.gov |

| Aminodimethylpyrimidinol derivative (Compound 6O) | Hep3B (hepatocellular carcinoma) | Strong anti-proliferative activity | semanticscholar.org |

| 6-methoxy-2-methylamino-3-aminopyridine HCl | Bacterial strains (Ames test) | Strong toxic effects at ≥ 333 μg/plate | europa.eu |

Enzyme Inhibition Assays

Derivatives of aminopyridines have been specifically designed and synthesized to act as inhibitors of various enzymes, highlighting their potential in targeted therapies.

A notable area of research has been the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. semanticscholar.org A series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were synthesized, with one compound showing excellent, selective inhibitory activity against FGFR4 kinase, comparable to the control inhibitor BLU9931. semanticscholar.org

In other research, 6-Methoxy-4-methylpyridin-2-amine, a related compound, has been explored for its potential as a non-selective inhibitor of nitric oxide synthase (NOS). Furthermore, methoxy-4'-amino chalcone derivatives have been designed with the rationale that they could function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme for bacterial survival. researchgate.net

Table 5: Enzyme Inhibition by this compound and Related Derivatives Summary of enzyme inhibition findings.

| Compound/Derivative Class | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Aminodimethylpyrimidinol derivatives | FGFR4 Kinase | Selective inhibition | semanticscholar.org |

| 6-Methoxy-4-methylpyridin-2-amine | Nitric Oxide Synthase (NOS) | Non-selective inhibition | |

| Methoxy-4'-amino chalcone derivatives | Dihydropteroate Synthase (DHPS) | Potential competitive inhibition | researchgate.net |

Receptor Binding and Ligand Affinity Investigations

The biological activity of a compound is often initiated by its binding to a specific receptor. Research into 6-methoxypyridine derivatives has revealed their potential to act as potent and selective ligands for various receptors. For instance, studies on N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have demonstrated high affinity for α-synuclein aggregates, which are implicated in Parkinson's disease. In vitro binding assays using radiolabeled compounds showed potent binding to both brain tissues from Parkinson's disease patients and amplified α-synuclein fibrils, suggesting their potential as imaging agents for diagnosing neurodegenerative disorders researchgate.net.

Furthermore, investigations into other pyridine derivatives have highlighted their affinity for nicotinic acetylcholine receptors (nAChRs). A series of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines, which are structurally related to methoxypyridine compounds, have shown subnanomolar affinity for nAChRs in rat brain membranes acs.org. These studies underscore the capacity of the substituted pyridine core to be tailored for high-affinity interactions with specific biological targets. The lipophilicity and the orientation of substituents on the pyridine ring have been identified as critical factors influencing binding affinity acs.org.

To provide a clearer understanding of the binding affinities of related methoxypyridine derivatives, the following interactive table summarizes key findings from various studies.

| Derivative Class | Target Receptor/Protein | Key Findings |

| N-(6-methoxypyridin-3-yl)quinoline-2-amines | α-synuclein aggregates | High binding affinity (Kd in the low nM range) and selectivity for pathological protein aggregates. |

| 6-substituted nicotine derivatives | Cholinergic receptors | Synthesis and QSAR studies have been conducted to evaluate their potential as cholinergic ligands. |

| 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines | Nicotinic acetylcholine receptors (nAChRs) | Subnanomolar affinity, with Ki values ranging from 11 to 210 pM. |

Research into DNA and Protein Interaction Profiles

Beyond receptor binding, the interaction of small molecules with DNA and proteins is a crucial aspect of their mechanism of action, particularly for antimicrobial and anticancer agents. Schiff base derivatives of 6-methoxypyridine have been a focal point of such research. Metal complexes of these Schiff bases, in particular, have been investigated for their ability to bind and cleave DNA.

Studies on Schiff base metal complexes have shown that they can interact with DNA through intercalation or groove binding unipa.itabap.co.in. For example, the interaction of rhenium compounds with Schiff base chelates has been probed using gel electrophoresis and DNA titrations, with molecular docking simulations corroborating the binding modes nih.gov. Similarly, mixed-ligand copper(II) Schiff base complexes have been shown to induce double-strand breaks in plasmid DNA, indicating a potential mechanism for their cytotoxic effects rsc.org.

The interaction with proteins has also been explored. The quenching of human serum albumin (HSA) fluorescence by Schiff base complexes suggests a static interaction, indicating the formation of a complex between the compound and the protein rsc.org. Molecular docking studies have further elucidated the binding interactions between these derivatives and biological macromolecules, providing insights into the specific residues involved in the interaction.

The following table summarizes the DNA and protein interaction profiles of related Schiff base metal complexes.

| Compound Type | Biological Target | Interaction Profile |

| Rhenium(I) and -(V) Schiff base complexes | Calf Thymus DNA | Probed using gel electrophoresis and DNA titrations. |

| Mixed-ligand copper(II) Schiff base complexes | pUC19 plasmid DNA | Induced double-strand breaks in the presence of H2O2. |

| Mixed-ligand copper(II) Schiff base complexes | Human Serum Albumin (HSA) | Static quenching of fluorescence, indicating complex formation. |

| Palladium(II)-phosphorus Schiff base metal complexes | DNA | Investigated through in silico and experimental binding studies. |

Structure-Activity Relationship (SAR) Analysis in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 6-methoxypyridine, SAR analyses have been instrumental in optimizing their therapeutic potential.

A review of pyridine derivatives with antiproliferative activity highlighted that the presence and positions of methoxy (-OCH3) and amino (-NH2) groups significantly enhance their activity against various cancer cell lines nih.govmdpi.com. Conversely, the introduction of halogen atoms or bulky groups tends to decrease antiproliferative activity nih.govmdpi.com. In a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, certain derivatives exhibited promising antiproliferative effects against liver, prostate, and breast cancer cell lines, with IC50 values in the low micromolar range nih.gov.

The following table presents SAR findings for different classes of methoxypyridine derivatives.

| Derivative Class | Biological Activity | Key SAR Findings |

| Pyridine derivatives | Antiproliferative | -OMe, -OH, -C=O, and -NH2 groups enhance activity. Halogens and bulky groups decrease activity. |

| 4-Aryl-6-(thiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Cytotoxic | Specific aryl substituents lead to promising antiproliferative effects (IC50 1–5 µM). |

| Methoxypyridine-derived gamma-secretase modulators | Aβ42 reduction | The methoxypyridine motif improved activity and solubility. |

The electronic and steric properties of substituents on the pyridine ring play a critical role in determining the biological activity of 6-methoxypyridine derivatives. The introduction of electron-donating groups can significantly impact the electronic structure, molecular topology, and intermolecular interactions of the parent molecule rsc.org.

For instance, in a study of polyhalogenated pyridine derivatives, the presence of an amino or a hydroxyl group (both electron-donating) strongly influenced the geometry and electronic properties compared to the unsubstituted polyhalogenated pyridines rsc.org. The interplay between steric and electronic effects is also crucial. While electronic effects of substituents can be distinguished based on resonance and inductive effects, bulky substituents can lead to deformation of the ligand, which in turn affects its coordination properties and biological interactions researchgate.net.

The table below details the observed influence of substituent effects on the activity of pyridine derivatives.

| Substituent Property | Influence on Biological Activity |

| Electron-donating groups (-NH2, -OH) | Can enhance biological activity through favorable electronic interactions. |

| Electron-withdrawing groups | Can modulate activity, but the effect is context-dependent. |

| Steric bulk | Large or bulky groups can decrease activity due to steric hindrance at the binding site. |

| Halogens | Often lead to lower antiproliferative activity in pyridine derivatives. |

The polarity of a molecule, governed by its functional groups, is a key determinant of its pharmacokinetic and pharmacodynamic properties. In the context of 6-methoxypyridine derivatives, the strategic placement of polar and non-polar groups can significantly influence biological activity.

A review on the structure-antiproliferative activity of pyridine derivatives noted that reducing polarity can lead to lower IC50 values (i.e., higher potency) nih.gov. For example, the introduction of a methoxy group, which can reduce polarity in certain contexts, was associated with improved activity nih.gov. The nature of polar substituents has also been shown to influence the formation of mesophases in liquid crystalline 2-methoxypyridine derivatives, highlighting the impact of these groups on the material properties of the compounds researchgate.net. The presence of active functional groups that can participate in hydrogen bonding or other non-covalent interactions is also critical for binding to biological targets semanticscholar.org.

The following table summarizes the impact of polarity and active groups on the biological activity of pyridine derivatives.

| Molecular Property | Impact on Biological Activity |

| Reduced Polarity | Often correlates with increased antiproliferative activity (lower IC50). |

| Polar Substituents (-OH, -NH2) | Can enhance activity through specific interactions, but may also increase polarity, affecting cell permeability. |

| Hydrogen Bonding Capacity | Crucial for ligand-receptor interactions and can significantly contribute to binding affinity. |

Effects of Metal Complexation on Biological Efficacy

The coordination of organic ligands to metal ions can profoundly alter their biological properties, often leading to enhanced efficacy. This strategy has been applied to pyridine derivatives, including those of 6-methoxypyridine, to develop novel therapeutic agents nih.govbenthamscience.com. Metal complexation can improve stability, bioavailability, and cytotoxic properties through mechanisms such as reactive oxygen species (ROS) generation and DNA intercalation benthamscience.com.

Research on transition metal complexes of Schiff bases derived from alloxan has shown that metal complexes can exhibit greater biological activity than the free ligands orientjchem.org. Similarly, studies on metal complexes bearing polycyclic aromatic hydrazones found that the complexes had stronger antibacterial activity than the ligand alone, suggesting a synergistic effect between the ligand and the metal ion mdpi.com. The choice of metal and the coordination geometry can significantly influence the biological activity of the resulting complex mdpi.com.

The table below outlines the effects of metal complexation on the biological efficacy of related compounds.

| Metal Complex Type | Effect on Biological Efficacy |

| Transition metal complexes of Schiff bases | Often show enhanced antibacterial and antifungal activity compared to the free ligand. |

| Copper(II) complexes of naphthylhydrazones | Showed significant antibacterial activity, with some complexes being more potent than standard drugs. |

| Pyridine-metal complexes | Can enhance stability, bioavailability, and anticancer properties through various mechanisms. |

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Key Intermediate in Complex Organic Synthesis

6-Methoxy-2-methylpyridin-3-amine serves as a crucial starting material or intermediate in the construction of intricate molecular architectures. Its inherent chemical functionalities allow for a variety of transformations, enabling the synthesis of more complex organic compounds. The presence of the amine group provides a reactive site for nucleophilic attacks and amide bond formations, while the pyridine (B92270) ring can participate in various coupling reactions.

For instance, this compound is employed in the synthesis of tricyclic compounds with potential therapeutic applications. In one documented synthesis, this compound is reacted with thiophosgene (B130339) to form an isothiocyanate derivative, which then undergoes further cyclization steps to build the final tricyclic framework. epo.org This highlights the compound's role as a foundational scaffold upon which molecular complexity can be systematically assembled.

Furthermore, it is utilized in multi-step syntheses of complex heterocyclic systems. A patent describes its use in a reaction with a carboxylic acid, facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form an amide linkage. google.com This amide bond formation is a pivotal step in the construction of larger, more elaborate molecules with specific biological targets.

Scaffolding for Drug Discovery and Pharmaceutical Agent Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound provides a valuable template for the development of novel pharmaceutical agents. Its derivatives have been investigated for a range of therapeutic activities, demonstrating its importance in drug discovery programs.

A significant application of this compound is in the synthesis of kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. google.com By serving as a building block, this compound contributes to the development of molecules that can modulate the activity of specific kinases, offering potential avenues for targeted cancer therapies. google.com A patent discloses the preparation of substituted imidazoquinoline derivatives using this amine as a key reactant, with the resulting compounds being investigated as kinase inhibitors. google.com

Another notable area of application is in the development of corticotropin-releasing factor (CRF) receptor antagonists. epo.orggoogle.com CRF and its receptors are involved in the body's stress response, and antagonists of these receptors are being explored for the treatment of various stress-related disorders, including anxiety and depression. epo.org Patents reveal the use of this compound in the synthesis of tricyclic compounds that exhibit CRF antagonistic activity. epo.org

The compound is also a key intermediate in the synthesis of NaV1.8 inhibitors, which are being investigated as potential treatments for pain. google.com Specifically, it is used in the preparation of 2,3-dihydroquinazolin compounds that show inhibitory activity against the NaV1.8 sodium channel. google.com

Precursors for Specialty Chemical Intermediates (e.g., in dyestuff chemistry)

Beyond the pharmaceutical industry, this compound serves as a precursor for the synthesis of specialty chemical intermediates. While detailed information on its specific applications in dyestuff chemistry is not extensively documented in publicly available literature, its chemical nature as a substituted aromatic amine suggests its potential as a coupler or diazo component in the synthesis of azo dyes. Aromatic amines are fundamental components in the production of a wide range of colorants.

Some chemical suppliers categorize this compound as being applicable in the synthesis of dyestuffs, indicating its role in this sector of the chemical industry. google.com

Development of Novel Materials with Tailored Properties

The development of new materials with specific, tailored properties is a cornerstone of materials science. While direct research on the integration of this compound into novel materials is limited, the properties of structurally similar compounds suggest its potential in this area. For instance, pyridine derivatives are known to be useful in the creation of polymers and catalysts. smolecule.com The presence of nitrogen in the pyridine ring and the additional functional groups in this compound could allow it to act as a ligand for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or electronic properties. smolecule.com

Application as Chemoselective Reagents in Organic Transformations

Currently, there is a lack of specific, documented examples in the scientific literature detailing the application of this compound as a chemoselective reagent in organic transformations.

Role in Chiral Chemistry and Chiral Dopant Development